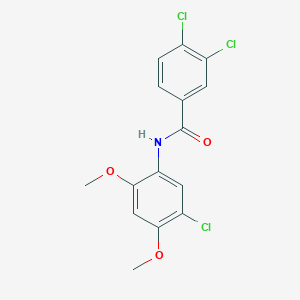![molecular formula C20H29NO2 B6088140 3-[2-(2-methylphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine](/img/structure/B6088140.png)
3-[2-(2-methylphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(2-methylphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical fields. This compound is a piperidine derivative that has been synthesized through a specific synthetic method that involves the use of various reagents and solvents. The purpose of
Mécanisme D'action
The mechanism of action of 3-[2-(2-methylphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine is not fully understood. However, it has been proposed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist. These actions are believed to contribute to its antipsychotic and antidepressant effects. Additionally, it has been shown to modulate the activity of various neurotransmitters such as glutamate and GABA, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
3-[2-(2-methylphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine has been shown to exhibit various biochemical and physiological effects. It has been found to increase the levels of various neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). Additionally, it has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). These effects are believed to contribute to its neuroprotective and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[2-(2-methylphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine in lab experiments is its high potency and selectivity for dopamine D2 and serotonin 5-HT2A receptors. Additionally, it has been shown to exhibit low toxicity and side effects. However, one of the limitations is its limited solubility in water, which may require the use of organic solvents in lab experiments.
Orientations Futures
There are several future directions for the research on 3-[2-(2-methylphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine. One of the directions is to investigate its potential use in the treatment of other neurological disorders such as bipolar disorder and post-traumatic stress disorder. Additionally, further studies are needed to elucidate its mechanism of action and the specific pathways involved in its neuroprotective and anti-inflammatory effects. Furthermore, the development of more efficient synthetic methods and analogs of 3-[2-(2-methylphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine may lead to the discovery of more potent and selective compounds for use in biomedical research.
Méthodes De Synthèse
The synthesis of 3-[2-(2-methylphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine involves the reaction of 2-(2-methylphenyl)ethylamine with tetrahydro-2H-pyran-4-carboxylic acid chloride in the presence of triethylamine. The reaction proceeds through an intermediate that is further treated with piperidine and acetic anhydride to yield the final product. This synthetic method has been optimized to yield high purity and yield of the desired product.
Applications De Recherche Scientifique
3-[2-(2-methylphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine has been extensively studied for its potential applications in various biomedical fields. It has been found to exhibit significant antipsychotic, antidepressant, and anxiolytic properties. Additionally, it has been shown to possess neuroprotective and anti-inflammatory effects. Due to these properties, it has been investigated for its potential use in the treatment of various neurological disorders such as schizophrenia, depression, anxiety, and Alzheimer's disease.
Propriétés
IUPAC Name |
[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO2/c1-16-5-2-3-7-18(16)9-8-17-6-4-12-21(15-17)20(22)19-10-13-23-14-11-19/h2-3,5,7,17,19H,4,6,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAHGMLCAOWPIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2CCCN(C2)C(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-methylphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}morpholine](/img/structure/B6088067.png)
![6-benzyl-3-[(2-methyl-2-propen-1-yl)thio]-1,2,4-triazin-5(4H)-one](/img/structure/B6088075.png)
![3-nitrobenzaldehyde [5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6088081.png)
![5-chloro-2-(ethylthio)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]-4-pyrimidinecarboxamide](/img/structure/B6088089.png)
![1-(2-pyridinyl)-N-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6088100.png)
![1-[2-(1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]-2-pyrrolidinone](/img/structure/B6088108.png)
![(2-allyl-4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B6088112.png)
![3-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]propanoic acid](/img/structure/B6088131.png)
![2-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B6088133.png)

![N-({1-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B6088152.png)
![N-(4-fluorobenzyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6088154.png)
![1-{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B6088155.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxybenzyl)-3-piperidinamine](/img/structure/B6088162.png)